2-(Trifluoromethoxy)pentanedioic acid 2-(Trifluoromethoxy)pentanedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254335
InChI: InChI=1S/C6H7F3O5/c7-6(8,9)14-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C6H7F3O5
Molecular Weight: 216.11 g/mol

2-(Trifluoromethoxy)pentanedioic acid

CAS No.:

Cat. No.: VC16254335

Molecular Formula: C6H7F3O5

Molecular Weight: 216.11 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethoxy)pentanedioic acid -

Specification

Molecular Formula C6H7F3O5
Molecular Weight 216.11 g/mol
IUPAC Name 2-(trifluoromethoxy)pentanedioic acid
Standard InChI InChI=1S/C6H7F3O5/c7-6(8,9)14-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)
Standard InChI Key YMOJABKTCNYZPR-UHFFFAOYSA-N
Canonical SMILES C(CC(=O)O)C(C(=O)O)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Trifluoromethoxy)pentanedioic acid (IUPAC name: 2-(trifluoromethoxy)pentanedioic acid) is a derivative of pentanedioic acid (glutaric acid) featuring a trifluoromethoxy (–OCF₃) substituent at the second carbon position. The compound’s molecular formula is C₆H₇F₃O₅, with a theoretical molecular weight of 216.12 g/mol. Its structure combines a five-carbon dicarboxylic acid backbone with a highly electronegative trifluoromethoxy group, conferring unique physicochemical properties .

Stereochemical Considerations

The compound lacks chiral centers due to its symmetric substitution pattern, but its synthetic precursors or derivatives may exhibit stereoisomerism. For instance, the structurally related compound E-2-amino-4-[3-(4-trifluoromethoxy-phenyl)-allyl]-pentanedioic acid (PubChem CID: 11791928) demonstrates how allyl and aromatic groups introduce stereochemical complexity .

Computational and Experimental Properties

  • Hydrogen bonding: With three hydrogen bond donors (two carboxyl groups and one amine in analogs) and nine acceptors, the compound exhibits strong intermolecular interactions .

  • Lipophilicity: The XLogP3 value of 0.3 suggests moderate hydrophobicity, balancing solubility and membrane permeability .

  • Rotatable bonds: Eight rotatable bonds indicate significant conformational flexibility, which may influence biological activity .

Synthetic Methodologies

Challenges in Trifluoromethoxylation

Introducing the –OCF₃ group is notoriously challenging due to the poor nucleophilicity of trifluoromethoxide ions. Recent advances in radical trifluoromethoxylation or using hypervalent iodine reagents may offer viable pathways, though these methods remain untested for this specific compound .

Physicochemical and Spectroscopic Data

Experimental Characterization

While experimental data for 2-(trifluoromethoxy)pentanedioic acid are scarce, related compounds provide benchmarks:

  • Melting point: Analogous trifluoromethoxy acids melt between 91–92°C .

  • Solubility: High solubility in polar aprotic solvents (e.g., tetrahydrofuran) and limited solubility in alkanes .

  • Spectroscopy:

    • ¹H NMR: Expected signals at δ 2.4–3.1 ppm (methylene protons) and δ 4.8–5.2 ppm (trifluoromethoxy adjacent protons).

    • ¹⁹F NMR: A singlet near δ -58 ppm for the –OCF₃ group .

Comparative Properties

Property2-(Trifluoromethoxy)pentanedioic AcidGlutaric Acid
Molecular Weight216.12 g/mol132.12 g/mol
pKa (carboxyl groups)~2.5, ~4.7 (estimated)4.34, 5.41
LogP0.3-0.83
Hydrogen Bond Acceptors94

Biological Relevance and Applications

Role in Glutamate Metabolism

Trifluoromethoxy-substituted carboxylic acids are investigated for their ability to modulate neurotransmitter systems. For instance, N-acetyl-aspartyl-glutamate (NAAG), a structurally related compound, serves as a glutamate reservoir in cancer cells, with its hydrolysis regulated by glutamate carboxypeptidase II (GCPII) . Inhibiting GCPII with analogs like 2-PMPA reduces tumor growth by limiting glutamate availability .

Drug Design Considerations

The trifluoromethoxy group enhances metabolic stability and bioavailability. In the glutaminase inhibitor CB-839, a trifluoromethoxy phenyl group improves target affinity and pharmacokinetics . Similar strategies could be applied to 2-(trifluoromethoxy)pentanedioic acid for designing enzyme inhibitors or prodrugs.

Challenges and Future Directions

Synthetic Accessibility

Developing efficient trifluoromethoxylation methods remains a bottleneck. Flow chemistry and photoredox catalysis may enable scalable production.

Toxicity Profiling

Fluorinated compounds often exhibit idiosyncratic toxicity. Preliminary studies should assess hepatotoxicity and plasma stability.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for enzymes like GCPII or glutaminase, guiding structure-activity optimization.

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